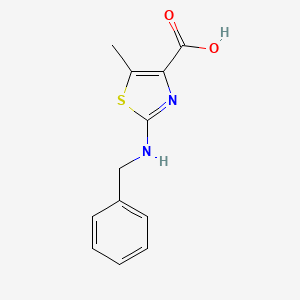

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with benzylamine and a suitable carboxylating agent. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dioxane. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid, in managing diabetes. A notable study evaluated a related compound's effects on hyperglycemia and insulin sensitivity in streptozotocin-induced non-insulin-dependent diabetes mellitus (NIDDM) rat models. The compound demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity and oxidative stress markers, suggesting its potential as a therapeutic agent for diabetes management .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Blood Glucose (mg/dL) | 250 | 150 |

| HbA1c (%) | 8.5 | 6.5 |

| Insulin Sensitivity Index | Low | High |

| Inflammatory Markers (TNF-α) | Elevated | Normalized |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Several studies have synthesized new thiazole-based compounds and tested their cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazole scaffolds exhibited significant activity against human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring was found to enhance their cytotoxic effects, indicating the importance of structural modifications for improving efficacy .

| Cancer Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| U251 (Glioblastoma) | Thiazole Derivative A | 12 |

| WM793 (Melanoma) | Thiazole Derivative B | 15 |

| HCT-116 (Colon Carcinoma) | Thiazole Derivative C | 10 |

Enzyme Inhibition

The compound has been studied as a structural analogue of febuxostat for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. In vitro assays demonstrated that certain derivatives exhibited potent xanthine oxidase inhibitory activities with IC50 values comparable to febuxostat. This suggests that modifications to the thiazole structure can lead to effective treatments for conditions like gout .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 3.6 | Xanthine Oxidase Inhibitor |

| Compound B | 8.1 | Xanthine Oxidase Inhibitor |

| Compound C | 9.9 | Xanthine Oxidase Inhibitor |

Case Studies

Several case studies provide insights into the effectiveness of thiazole derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rat models showed that treatment with a thiazole derivative led to significant improvements in metabolic parameters over three weeks, indicating its potential use in diabetes therapeutics.

- Cancer Treatment : Research on novel thiazole-pyridine hybrids demonstrated enhanced anti-breast cancer efficacy compared to standard treatments, highlighting the potential for developing new cancer therapies based on thiazole chemistry.

- Gout Treatment : The evaluation of xanthine oxidase inhibitors derived from thiazoles has opened pathways for new gout treatments that could provide alternatives to existing medications with fewer side effects.

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole ring can interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the benzylamino group.

2-(Benzylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the methyl group on the thiazole ring.

2-(Benzylamino)-5-methyl-1,3-thiazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which can confer specific chemical and biological properties

Actividad Biológica

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound notable for its diverse biological activities. This compound, characterized by its thiazole rings and amide functional groups, has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and inflammatory conditions.

Molecular Characteristics

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

- CAS Number : 1545838-59-2

Structural Features

The compound features a benzylamino group linked to a thiazole ring, which is further substituted at the 4-position with a carboxylic acid group and at the 5-position with a methyl group. This structural complexity enhances its biological activity compared to simpler thiazole derivatives.

Anticancer Activity

Research indicates that thiazole-containing compounds often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity, as evidenced by structure-activity relationship (SAR) analyses.

Case Study: Cytotoxicity in Cancer Cell Lines

A study demonstrated that certain thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, indicating potent anticancer effects . The combination of a benzylamino group with thiazole rings appears to enhance binding affinity to cancer-related targets.

Xanthine Oxidase Inhibition

This compound has also been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. In vitro studies revealed that some derivatives exhibited IC50 values of 3.6 µM to 9.9 µM, showcasing their potential as therapeutic agents for conditions like gout .

Antioxidant Activity

The compound's ability to scavenge free radicals has been explored, with moderate antioxidant activities reported alongside xanthine oxidase inhibition. This dual action may contribute to its therapeutic potential in oxidative stress-related diseases .

Summary of Biological Activities

| Activity | IC50 Values | Reference |

|---|---|---|

| Anticancer (various cell lines) | 1.61 - 1.98 µg/mL | |

| Xanthine oxidase inhibition | 3.6 - 9.9 µM | |

| Antioxidant activity | 15.3 - 19.6 µM |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their functions.

Binding Affinity Studies

Molecular docking studies have suggested that the compound interacts with the active site of xanthine oxidase through hydrophobic contacts and hydrogen bonding, enhancing its inhibitory efficacy .

Propiedades

IUPAC Name |

2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-10(11(15)16)14-12(17-8)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWMWCGSPZBQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.